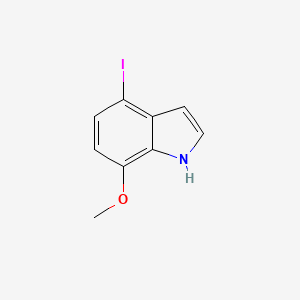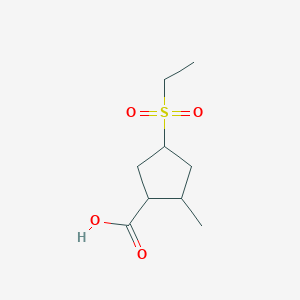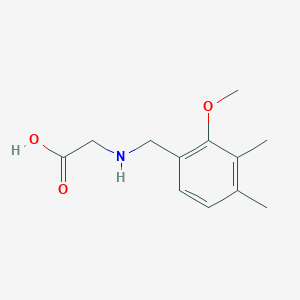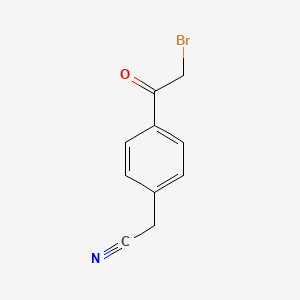![molecular formula C6H12O2S B13015415 {3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)
{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of {3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol involves synthetic routes that typically include the reaction of oxetane derivatives with methylsulfanyl reagents under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used in the study of biochemical pathways and enzyme interactions . Industrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of {3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical reactions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol can be compared with other similar compounds, such as oxetane derivatives and methylsulfanyl-containing compounds . Its uniqueness lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications . Similar compounds include {3-[(methylsulfanyl)methyl]oxetane} and {3-[(methylsulfanyl)methyl]oxetan-2-yl}methanol .
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
[3-(methylsulfanylmethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C6H12O2S/c1-9-5-6(2-7)3-8-4-6/h7H,2-5H2,1H3 |
InChI Key |
QYABJHMHUCVUMK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(COC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


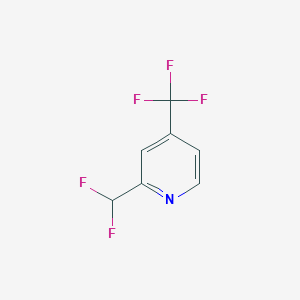
![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
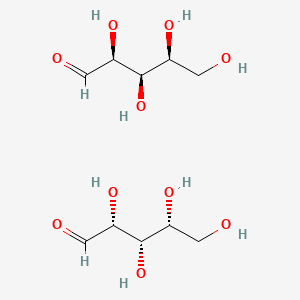
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
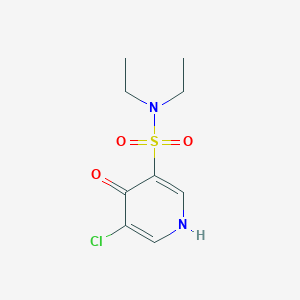

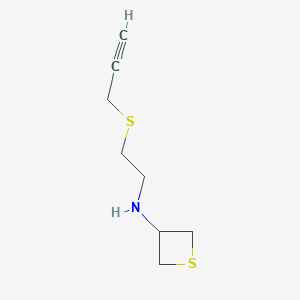
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)
